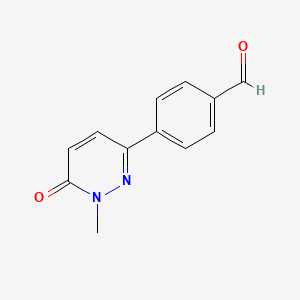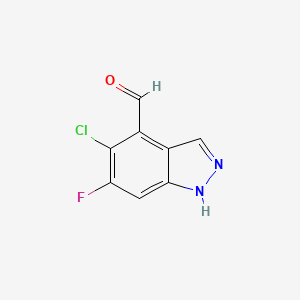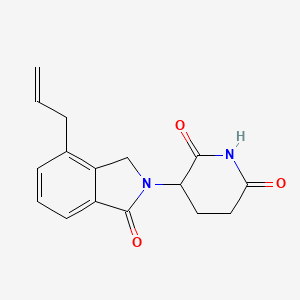
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-ylmethylene-2-carbonyl intermediate . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Des Réactions Chimiques
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3 . This results in the modulation of immune responses and inhibition of tumor cell proliferation.
Comparaison Avec Des Composés Similaires
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique properties that make it distinct:
The uniqueness of this compound lies in its specific molecular structure and the potential for targeted therapeutic applications.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3-(3-oxo-7-prop-2-enyl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H16N2O3/c1-2-4-10-5-3-6-11-12(10)9-18(16(11)21)13-7-8-14(19)17-15(13)20/h2-3,5-6,13H,1,4,7-9H2,(H,17,19,20) |
Clé InChI |
AFPUXIDXPVJJSB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


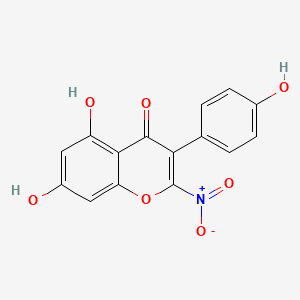




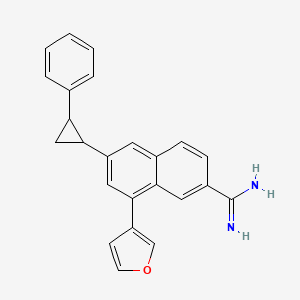
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)


